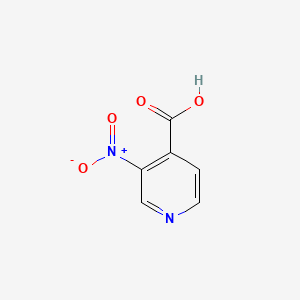

2-(1,2-Benzoxazol-3-yl)acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1,2-Benzoxazol-3-yl)acetohydrazide, also known as BAH, is a chemical compound used in various scientific and industrial applications. It is a versatile compound with many advantages for use in laboratory experiments and research. BAH has been found to be useful in the synthesis of other compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of 2-(1,2-Benzoxazol-3-yl)acetohydrazide derivatives is in the field of antimicrobial research. These compounds have been synthesized and tested for their efficacy against a variety of microbial strains. For instance, derivatives have shown activity against bacteria such as Staphylococcus epidermidis, Escherichia coli, and fungi like Candida albicans, demonstrating their potential as antimicrobial agents (Karalı et al., 2004), (Balaswamy et al., 2012).

Anticancer Activity

The anticancer potential of this compound derivatives is another significant area of research. These compounds have been evaluated for their ability to inhibit cancer cell growth, with some showing promising results in cell viability assays against various cancer cell lines. This highlights their potential application in developing new anticancer therapies (Fathima et al., 2022), (Osmaniye et al., 2018).

Fluorescent Properties

The fluorescent properties of this compound derivatives have been explored, with some derivatives showing potential as fluorescent probes. This application is particularly relevant in materials science for the development of new fluorescent materials that could be used in sensors, imaging, and other technologies requiring the detection and measurement of specific chemical or biological entities (Phatangare et al., 2013).

Safety and Hazards

Mechanism of Action

Mode of Action

Benzoxazole derivatives have been reported to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis c virus, 5-ht3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and rho-kinase inhibition .

Result of Action

Benzoxazole derivatives have been reported to exhibit a wide spectrum of pharmacological activities .

Biochemical Analysis

Biochemical Properties

2-(1,2-Benzoxazol-3-yl)acetohydrazide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various enzymes, potentially acting as an inhibitor or activator depending on the context of the reaction. For instance, it may inhibit certain hydrolases, which are enzymes that catalyze the hydrolysis of chemical bonds . Additionally, this compound can form complexes with proteins, influencing their structure and function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, which play critical roles in cell communication and function . Furthermore, this compound may alter gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins. These effects on cellular processes highlight the compound’s potential as a tool for studying cell biology and developing new therapeutic strategies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes or receptors, thereby modulating their activity . For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or altering enzyme conformation. Additionally, this compound can influence gene expression by interacting with DNA or RNA, affecting the transcription and translation processes. These molecular interactions are fundamental to understanding the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for evaluating its stability and long-term impact on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its effects on cellular function may vary depending on the duration of exposure. Short-term exposure to this compound may result in immediate changes in enzyme activity or gene expression, while long-term exposure could lead to more profound alterations in cellular metabolism and function. These temporal effects are crucial for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosages. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or enhancing cellular function . At higher doses, it may induce toxic or adverse effects, including cellular damage or disruption of metabolic processes. These dosage effects are critical for determining the therapeutic potential and safety profile of this compound in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, it may be metabolized by liver enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential impact on overall metabolism. Additionally, this compound may influence the levels of specific metabolites, thereby affecting cellular energy production and biosynthetic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells . Once inside the cell, this compound may distribute to various cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its chemical properties and interactions with cellular components. Understanding the transport and distribution of this compound is vital for elucidating its mechanism of action and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is a key factor in determining its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression. Alternatively, this compound may accumulate in the mitochondria, affecting cellular energy production and metabolism. These subcellular localization patterns are essential for understanding the compound’s role in cellular processes and its potential as a therapeutic agent.

Properties

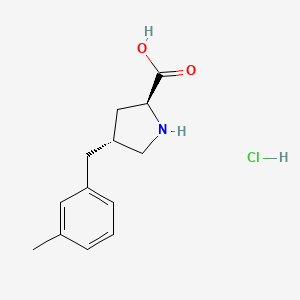

IUPAC Name |

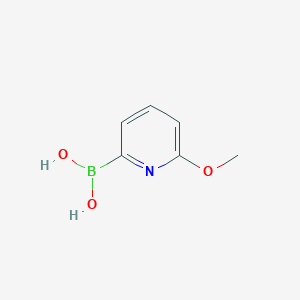

2-(1,2-benzoxazol-3-yl)acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c10-11-9(13)5-7-6-3-1-2-4-8(6)14-12-7/h1-4H,5,10H2,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZUBJBUOPNSVLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376937 |

Source

|

| Record name | 2-(1,2-Benzoxazol-3-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23008-70-0 |

Source

|

| Record name | 2-(1,2-Benzoxazol-3-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.